4-Bromostilbene: A Comprehensive Technical Guide for Researchers
4-Bromostilbene: A Comprehensive Technical Guide for Researchers
Introduction: 4-Bromostilbene is an organic compound belonging to the stilbenoid family, a class of molecules characterized by a C6-C2-C6 carbon skeleton. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its relevance to researchers in chemistry and drug development. The stilbene core is a privileged scaffold in medicinal chemistry, found in naturally occurring bioactive compounds like resveratrol and the potent anti-cancer agent combretastatin A-4.[1][2] As a halogenated derivative, 4-Bromostilbene serves as a versatile synthetic intermediate for creating novel molecules with potential therapeutic applications.[3]
Compound Identification and Chemical Properties
4-Bromostilbene is most commonly available as the trans-(E)-isomer, which is the more thermodynamically stable configuration. It appears as a white to off-white crystalline solid.[3][4]
Table 1: Chemical Identifiers for 4-Bromostilbene
| Identifier | Value |
|---|---|
| CAS Number | 4714-24-3[5][6][7][8][9] |
| Molecular Formula | C₁₄H₁₁Br[3][5][6] |
| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene[10][11] |
| Synonyms | (E)-4-Bromostilbene, trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene[5][9] |
| MDL Number | MFCD00155020[6][7] |
| PubChem CID | 5374623[10] |
Table 2: Physicochemical Properties of 4-Bromostilbene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 259.14 g/mol | [6][10] |
| Melting Point | 138-141 °C | [6][7] |
| Boiling Point | 342.0 °C at 760 mmHg | [5][8] |
| Density | ~1.4 g/cm³ | [3][8] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water. |[3][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Bromostilbene. Data for ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through various chemical databases.[10][13][14]
-
¹H NMR: The proton NMR spectrum is characteristic of the stilbene structure, showing signals in the aromatic region and for the vinylic protons.[13]
-
¹³C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms in the molecule.[10]
-
Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[10][14]
Synthesis and Experimental Protocols
4-Bromostilbene can be synthesized through various olefination reactions. A common laboratory method is a palladium-catalyzed Heck-type reaction.
Experimental Protocol: Synthesis via Heck-Type Reaction [15]
This protocol describes the synthesis of 4-bromostilbene from 4-bromobenzoyl chloride and styrene.
-
Reagents:
-
Palladium acetate (Pd(OAc)₂): 0.448 g (2.0 mmol)
-
4-Bromobenzoyl chloride: 43.88 g (0.2 mol)
-
Styrene: 26 g (0.25 mol)
-
Tri-n-butylamine: 37.06 g (0.2 mol)
-
p-Xylene: 200 mL
-
-
Procedure:
-
Combine palladium acetate, 4-bromobenzoyl chloride, styrene, and tri-n-butylamine in 200 mL of p-xylene in a suitable reaction vessel.
-
Stir the mixture at 120 °C for 4 hours.
-
After cooling, extract the reaction mixture with 2 N HCl and subsequently with 2 N NaOH.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Purify the crude product using column chromatography on silica gel with toluene as the eluent.
-
Recrystallize the purified product from n-hexane to yield 4-bromostilbene as pale yellow crystals.[15]
-
-
Expected Yield: Approximately 51%[15]
Applications in Research and Drug Development
The stilbene scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer effects.[16][17]
-
Synthetic Intermediate: 4-Bromostilbene is primarily used as a building block in organic synthesis.[3] The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex, poly-functionalized stilbenoids.
-
Drug Discovery: As a stilbene derivative, it serves as a precursor for synthesizing novel compounds for biological screening. By modifying the stilbene core, researchers aim to develop analogs with improved pharmacokinetic properties or enhanced activity against specific biological targets, such as enzymes or receptors involved in disease pathways.[1] The development of stilbene-based hybrids is an active area of research for diseases like cancer and Alzheimer's.[2]
-
Materials Science: It can be used in the synthesis of dyes and fluorescent agents, leveraging the conjugated pi-system of the stilbene backbone.[3][12]
Safety and Handling
4-Bromostilbene should be handled in accordance with standard laboratory safety procedures.
-
Hazards: It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[10] It may cause skin, eye, and respiratory irritation.[7]
-
Precautions: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin or eyes.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Bromostilbene | 4714-24-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-Bromostilbene 95 4714-24-3 [sigmaaldrich.com]
- 7. 4714-24-3 Cas No. | 4-Bromostilbene | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. 4-Bromostilbene | CymitQuimica [cymitquimica.com]
- 10. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-4-Bromostilbene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. chembk.com [chembk.com]
- 13. 4-Bromostilbene(4714-24-3) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. prepchem.com [prepchem.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. 4-Bromostilbene - Safety Data Sheet [chemicalbook.com]
